molecular formula C27H30ClFN4O3 B1681220 Talmapimod CAS No. 309913-83-5

Talmapimod

货号 B1681220
CAS 编号: 309913-83-5
分子量: 513 g/mol
InChI 键: ZMELOYOKMZBMRB-DLBZAZTESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Talmapimod is the first-generation oral p38 MAP kinase inhibitor developed by Scios . It has shown to be effective in treating inflammatory diseases such as Rheumatoid Arthritis . It is a small molecule pharmaceutical and is currently being investigated in clinical studies .


Synthesis Analysis

Twenty novel talmapimod analogues were designed, synthesized, and evaluated for their in vivo anti-inflammatory activities . Among them, compound 6n was the most potent one and was selected for exploring the mechanisms underlying its anti-inflammatory efficacy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of talmapimod analogues have been described in detail . For instance, 1– (2- (4-Benzylpiperazine-1-carbonyl)phenyl)ethan-1-one (6k) was synthesized with a yield of 38% .


Physical And Chemical Properties Analysis

Talmapimod has a molecular weight of 513.0 g/mol . Its molecular formula is C27H30ClFN4O3 . The compound is an indolecarboxamide obtained by formal condensation of the carboxy group of 6-chloro-3- [ (dimethylamino) (oxo)acetyl]-1-methylindole-5-carboxylic acid with the secondary amino group of (2S,5R)-1- [ (4-fluorophenyl)methyl]-2,5-dimethylpiperazine .

科学研究应用

Neuroinflammatory Diseases

  • Scientific Field : Neurobiology
  • Application Summary : Talmapimod is a p38α mitogen-activated protein kinase (p38α MAPK) inhibitor that has been evaluated for the treatment of neuroinflammatory diseases . It has the capability to cross the blood-brain barrier (BBB), making it a potential therapeutic agent for neurodegenerative disorders .
  • Methods of Application : The effectiveness of Talmapimod and other p38α MAPK inhibitors is evaluated by measuring key physicochemical parameters to identify those capable of successfully crossing the BBB . The X-ray crystal structure of the inhibitors in the active site of the p38α MAPK enzyme is also analyzed .
  • Results/Outcomes : About 50 naturally occurring and synthetic p38α MAPK inhibitors, including Talmapimod, have been identified with high potential to cross the BBB . These inhibitors can be further explored for the treatment of neurodegenerative disorders .

Anti-inflammatory Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Talmapimod analogues have been designed, synthesized, and evaluated for their in vivo anti-inflammatory activities . These analogues have shown potential as polypharmacological anti-inflammatory agents .
  • Methods of Application : Novel Talmapimod analogues are designed and synthesized, and their in vivo anti-inflammatory activities are evaluated . The mechanisms underlying their anti-inflammatory efficacy are explored .
  • Results/Outcomes : Among the Talmapimod analogues, compound 6n was found to be the most potent . It effectively suppressed lipopolysaccharides-induced expressions of iNOS and COX-2 in RAW264.7 cells . It was also identified as a potent inhibitor against both p38α MAPK and COX-2 .

Neuroinflammatory Diseases

  • Scientific Field : Neurobiology
  • Application Summary : Talmapimod is a p38α mitogen-activated protein kinase (p38α MAPK) inhibitor that has been evaluated for the treatment of neuroinflammatory diseases . It has the capability to cross the blood-brain barrier (BBB), making it a potential therapeutic agent for neurodegenerative disorders .
  • Methods of Application : The effectiveness of Talmapimod and other p38α MAPK inhibitors is evaluated by measuring key physicochemical parameters to identify those capable of successfully crossing the BBB . The X-ray crystal structure of the inhibitors in the active site of the p38α MAPK enzyme is also analyzed .
  • Results/Outcomes : About 50 naturally occurring and synthetic p38α MAPK inhibitors, including Talmapimod, have been identified with high potential to cross the BBB . These inhibitors can be further explored for the treatment of neurodegenerative disorders .

Anti-inflammatory Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Talmapimod analogues have been designed, synthesized, and evaluated for their in vivo anti-inflammatory activities . These analogues have shown potential as polypharmacological anti-inflammatory agents .
  • Methods of Application : Novel Talmapimod analogues are designed and synthesized, and their in vivo anti-inflammatory activities are evaluated . The mechanisms underlying their anti-inflammatory efficacy are explored .
  • Results/Outcomes : Among the Talmapimod analogues, compound 6n was found to be the most potent . It effectively suppressed lipopolysaccharides-induced expressions of iNOS and COX-2 in RAW264.7 cells . It was also identified as a potent inhibitor against both p38α MAPK and COX-2 .

Neuroinflammatory Diseases

  • Scientific Field : Neurobiology
  • Application Summary : Talmapimod is a p38α mitogen-activated protein kinase (p38α MAPK) inhibitor that has been evaluated for the treatment of neuroinflammatory diseases . It has the capability to cross the blood-brain barrier (BBB), making it a potential therapeutic agent for neurodegenerative disorders .
  • Methods of Application : The effectiveness of Talmapimod and other p38α MAPK inhibitors is evaluated by measuring key physicochemical parameters to identify those capable of successfully crossing the BBB . The X-ray crystal structure of the inhibitors in the active site of the p38α MAPK enzyme is also analyzed .
  • Results/Outcomes : About 50 naturally occurring and synthetic p38α MAPK inhibitors, including Talmapimod, have been identified with high potential to cross the BBB . These inhibitors can be further explored for the treatment of neurodegenerative disorders .

Anti-inflammatory Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Talmapimod analogues have been designed, synthesized, and evaluated for their in vivo anti-inflammatory activities . These analogues have shown potential as polypharmacological anti-inflammatory agents .
  • Methods of Application : Novel Talmapimod analogues are designed and synthesized, and their in vivo anti-inflammatory activities are evaluated . The mechanisms underlying their anti-inflammatory efficacy are explored .
  • Results/Outcomes : Among the Talmapimod analogues, compound 6n was found to be the most potent . It effectively suppressed lipopolysaccharides-induced expressions of iNOS and COX-2 in RAW264.7 cells . It was also identified as a potent inhibitor against both p38α MAPK and COX-2 .

未来方向

Talmapimod and its analogues have shown promising results in the treatment of inflammatory diseases . The most potent analogue, compound 6n, deserves further development as a novel anti-inflammatory drug due to its ability to inhibit both p38α MAPK and COX-2, and its capability to downregulate NF-κB and MAPK-signalling pathways .

属性

IUPAC Name

2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClFN4O3/c1-16-13-33(17(2)12-32(16)14-18-6-8-19(29)9-7-18)26(35)21-10-20-22(25(34)27(36)30(3)4)15-31(5)24(20)11-23(21)28/h6-11,15-17H,12-14H2,1-5H3/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMELOYOKMZBMRB-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953119
Record name 2-(6-Chloro-5-{4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl}-1-methyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

SCIO-469 inhibits p38 kinase, a stimulatory modulator of pro-inflammatory factors including tumor necrosis factor-alpha (TNFa), interleukin-1 (IL-1), and cyclooxygenase-2 (COX-2), all of which are known to contribute to both symptoms and disease progression in patients with Rheumatoid Arthritis (RA). Existing protein-based products that antagonize TNFa have been shown to markedly relieve the symptoms and retard the progression of RA. It also has the potential for additional benefits associated with its inhibition of IL-1 and COX-2.
Record name Talmapimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05412
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Talmapimod

CAS RN

309913-83-5
Record name Talmapimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=309913-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talmapimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0309913835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talmapimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05412
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(6-Chloro-5-{4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl}-1-methyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALMAPIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1E00KQ6NT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Talmapimod
Reactant of Route 2
Reactant of Route 2
Talmapimod
Reactant of Route 3
Reactant of Route 3
Talmapimod
Reactant of Route 4
Reactant of Route 4
Talmapimod
Reactant of Route 5
Talmapimod
Reactant of Route 6
Talmapimod

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。